2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a benzimidazole ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a benzimidazole derivative followed by the coupling with a benzamide precursor. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(propan-2-ylcarbamothioyl)benzamide
- 2-bromo-N,N-bis(propan-2-yl)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16BrN3O |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-bromo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H16BrN3O/c1-10(2)16-20-14-8-7-11(9-15(14)21-16)19-17(22)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
YYQOOLMKOCGGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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